5-(2-Fluoro-5-methylphenoxy)pentanal
Description
5-(2-Fluoro-5-methylphenoxy)pentanal is a substituted pentanal derivative featuring a phenoxy group at the terminal position of a five-carbon aliphatic chain. The phenoxy group is further substituted with a fluorine atom at the ortho position and a methyl group at the para position (relative to the oxygen atom). This structure combines the reactivity of an aldehyde group with the electronic and steric effects of the fluorinated aromatic substituent.
The methyl group may enhance lipophilicity and influence molecular interactions in biological or synthetic systems.
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-10-5-6-11(13)12(9-10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUTXMPGHLVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 5-(2-Fluoro-5-methylphenoxy)pentanal involves several synthetic routes and reaction conditions. The most common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Multi-Branched Chain High Carbonic Acid Preparation: This method involves the preparation of multi-branched chain high carbonic acid, which is a precursor for this compound.
Chemical Reactions Analysis
5-(2-Fluoro-5-methylphenoxy)pentanal undergoes various types of chemical reactions, including:
Combination Reactions: In these reactions, two or more substances combine to form a single new substance.
Decomposition Reactions: These reactions involve the breakdown of a compound into two or more simpler substances.
Single-Replacement Reactions: In these reactions, one element replaces another in a compound.
Double-Replacement Reactions: These reactions involve the exchange of ions between two compounds to form new compounds.
Combustion Reactions: These reactions involve the reaction of a substance with oxygen to produce heat and light.
Scientific Research Applications
5-(2-Fluoro-5-methylphenoxy)pentanal has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and the development of new synthetic methods.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new treatments for various diseases.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features of 5-(2-Fluoro-5-methylphenoxy)pentanal and analogous compounds:
Key Observations :
- Substituent Effects: The fluorinated and brominated phenoxy analogs exhibit increased molar mass and hydrophobicity compared to unsubstituted pentanal. Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine .
- Functional Group Diversity: BTI () incorporates a sulfur-containing heterocycle, which could confer unique redox properties or coordination capabilities.
Physicochemical Properties
Environmental and Toxicological Profiles :
- Fluorinated/Brominated Analogs : Expected to exhibit slower biodegradation due to halogen substituents. Fluorine’s stability may reduce acute toxicity compared to bromine, though chronic effects require further study .
Research Findings and Gaps
- Reactivity: Fluorine’s electron-withdrawing effect in this compound likely reduces aldehyde oxidation rates compared to pentanal .
- Environmental Fate: Halogenated phenoxy groups may increase persistence in soil compared to unsubstituted pentanal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
